3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one
Description
Historical Context of Isoxazole-Containing Compounds in Drug Discovery
The isoxazole ring, first synthesized by Claisen in 1903 through propargylaldehyde acetal oximation, has evolved into a privileged scaffold in pharmaceutical development. Early 20th-century research established its synthetic accessibility via 1,3-dipolar cycloadditions, but the 1980s marked a turning point with the discovery of isoxazole-containing β-lactam antibiotics. The inherent electronic asymmetry of the isoxazole ring—a conjugated π-system with nitrogen and oxygen heteroatoms—enables diverse non-covalent interactions, making it ideal for modulating biological targets.
Modern synthetic breakthroughs have expanded the isoxazole toolkit. Copper-catalyzed alkyne-nitrile oxide cycloadditions developed by Hansen et al. (2005) enabled regioselective 3,5-disubstitution, while Pérez's eco-friendly three-component synthesis in deep eutectic solvents (2015) demonstrated scalability. These advancements laid the groundwork for complex hybrids like 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one, where the isoxazole moiety is annulated to an indenone system.
Table 1: Key Synthetic Methods for Isoxazole Derivatives
Significance of Indeno-Isoxazole Hybrid Architectures in Medicinal Chemistry
The indeno-isoxazole framework merges the metabolic stability of fused bicyclic systems with the pharmacophoric versatility of isoxazoles. Molecular modeling studies suggest that the planar indenone component enhances π-π stacking with aromatic residues in enzyme active sites, while the tert-butyl group at C3 induces favorable hydrophobic interactions. This hybrid architecture addresses common limitations of monocyclic isoxazoles, such as rapid hepatic clearance and poor CNS penetration.
In lead optimization campaigns, the indeno-isoxazole core has shown particular promise in kinase inhibition and epigenetic modulation. For instance, isoxazole-3-hydroxamate derivatives like SS-208 demonstrate HDAC6 selectivity through bidentate zinc coordination—a mechanism enabled by the isoxazole's electronic profile. Although 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one itself remains understudied, structural analogs exhibit enhanced apoptotic activity in cancer models compared to classical retinoids. The tert-butyl substituent likely contributes to this bioactivity by reducing oxidative metabolism at the C3 position, as evidenced by increased plasma half-lives in related compounds.
Table 2: Advantages of Indeno-Isoxazole Hybrids Over Monocyclic Isoxazoles
| Property | Monocyclic Isoxazoles | Indeno-Isoxazole Hybrids |
|---|---|---|
| Metabolic Stability | Moderate (CYP3A4 oxidation) | High (steric shielding by fused rings) |
| Target Affinity | K~d~ 10-100 μM | K~d~ 0.1-1 μM (kinases, HDACs) |
| Solubility | LogP ~2.5 | LogP ~3.5 (tert-butyl enhances membrane permeability) |
| Synthetic Complexity | 2-3 steps | 5-7 steps (requires annulation strategies) |
Properties
CAS No. |
82501-33-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-tert-butylindeno[2,1-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)13-10-11(16)8-6-4-5-7-9(8)12(10)17-15-13/h4-7H,1-3H3 |
InChI Key |
BMDHNHWPNFUMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory Activity
Research indicates that 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one exhibits significant anti-inflammatory properties. Studies have demonstrated that compounds with similar structural frameworks can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential therapeutic role in treating inflammatory diseases.
2. Anticancer Properties
The compound has shown promise in anticancer studies, where it was found to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: A study investigated the effects of 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one on breast cancer cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Synthetic Applications
1. Building Block in Organic Synthesis
3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one serves as a versatile building block in organic chemistry. Its unique structure allows for various transformations, including cycloaddition reactions that yield more complex molecular architectures.
2. Synthesis of Isoxazole Derivatives
The compound can be synthesized through multi-step reactions involving isoxazole derivatives. For instance, the reaction of indanone-derived nitrones with alkynes has been reported to yield spirocyclic isoxazolines efficiently under mild conditions .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one with key analogs:
Key Observations:
- Substituent Effects : The tert-butyl group in the target compound enhances steric bulk compared to phenyl or hydroxyl substituents in analogs like 62507-92-0 . This may influence solubility and reactivity.
- Thermal Stability: The tert-butyl derivative’s high boiling point (~392.9°C) suggests greater stability than coumarin-based isoxazolones (e.g., C₁₀H₅NO₃), which are smaller and less sterically hindered .
- Synthetic Routes: Domino reactions (e.g., nitrosoarenes + ynenones) yield complex analogs like the diphenyl-substituted compound , while oximation reactions produce simpler coumarin-isoxazolones .
Reactivity and Functionalization
- Catalyst-Free Synthesis: The diphenyl-substituted analog (C₃₉H₂₈N₂O₂) is synthesized via a domino reaction without catalysts, highlighting a green chemistry approach . This contrasts with traditional methods requiring metal catalysts.
- Oximation Reactions : 4-Chloro-3-formylcoumarin reacts with hydroxylamine hydrochloride to form 4H-coumarin[3,4-d]isoxazol-4-one , demonstrating the versatility of isoxazolone formation under basic conditions .
Spectral and Analytical Data
- NMR Confirmation : The hydroxyl- and phenyl-substituted analog (62507-92-0) was characterized using ¹H and ¹³C NMR, with InChI key PJQVKCZWBDEMGK-UHFFFAOYSA-N confirming its stereochemistry .
- Mass Spectrometry : Coumarin-isoxazolone derivatives were validated via mass spectral data, confirming molecular ion peaks consistent with their formulas .
Biological Activity
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one is a heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound features a unique fused isoxazole and indene structure, which contributes to its pharmacological potential. The molecular formula for this compound is C₁₄H₁₃N₁O₂, with a molecular weight of approximately 227.26 g/mol.
Structural Characteristics
The structural uniqueness of 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one arises from its fused ring system, which enhances stability and broadens its biological activity compared to simpler isoxazoles. The presence of the tert-butyl group imparts hydrophobic properties that can influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one exhibits significant biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating various inflammatory diseases.
- Anticancer Activity : Studies demonstrate that it may induce apoptosis in cancer cells and inhibit tumor growth.
Anti-inflammatory Studies
In a series of experiments, 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one was evaluated for its ability to modulate inflammatory responses. The compound was found to reduce the expression of pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Effects
| Study Reference | Concentration (µM) | Cytokine Inhibition (%) |
|---|---|---|
| 10 | 45 | |
| 25 | 60 | |
| 50 | 75 |
Anticancer Studies
The anticancer potential was assessed using various cancer cell lines. Notably, the compound showed cytotoxic effects against human promyelocytic leukemia cells (HL-60).
Table 2: Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 86 | Induction of apoptosis |
| MCF-7 | 120 | Cell cycle arrest |
| A549 | 150 | Inhibition of proliferation |
In HL-60 cells, it was observed that treatment with the compound resulted in a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .
Case Studies
Several case studies have reported on the efficacy of compounds structurally related to 3-tert-butyl-4H-indeno(2,1-d)isoxazol-4-one:
- Case Study on Inflammatory Diseases : A study demonstrated that derivatives of this compound effectively reduced symptoms in animal models of chronic obstructive pulmonary disease (COPD) by inhibiting endothelial cell activation .
- Case Study on Cancer Therapeutics : Another investigation highlighted the potential of similar isoxazole derivatives in targeting specific cancer pathways, leading to significant tumor regression in xenograft models .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, refluxing conditions (temperature, solvent polarity) and catalyst selection (e.g., iodine in isopropanol for analogous heterocyclic systems) significantly impact yield . Purification via recrystallization (ethanol) or column chromatography (silica gel, gradient elution) is critical for removing byproducts like unreacted imidazole intermediates . Monitoring reaction progress with TLC (Rf value tracking) ensures stepwise validation .
Q. What analytical techniques are most effective for characterizing the structural integrity of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR (1H/13C): Assign peaks for tert-butyl groups (δ ~1.3 ppm for CH3) and isoxazole ring protons (δ 6.5–8.0 ppm) .
- XRD : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar oxadiazolinones .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., chlorinated byproducts from incomplete substitution reactions) .
Q. How does the tert-butyl substituent influence the compound’s stability under varying environmental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : Thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition thresholds (e.g., tert-butyl groups may fragment above 200°C).
- Photostability : UV-Vis exposure (254–365 nm) to monitor ring-opening reactions, common in isoxazolones .
- Hydrolytic stability : pH-dependent degradation in buffered solutions (e.g., phosphate buffer, pH 2–10) to evaluate susceptibility to nucleophilic attack at the isoxazole carbonyl .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data for 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one derivatives?
- Methodological Answer : Discrepancies often arise from divergent reaction conditions or impurity profiles. To address this:
- Reproduce key experiments under strictly controlled atmospheres (e.g., inert gas for air-sensitive intermediates) .
- Isolate and characterize intermediates (e.g., via in-situ IR or LC-MS) to confirm mechanistic pathways .
- Benchmark against computational models : DFT calculations (e.g., Gaussian 09) can predict regioselectivity in electrophilic substitutions, reconciling experimental outcomes .
Q. How can researchers design experiments to elucidate the mechanistic role of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one in catalytic cycles or biological systems?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. ring-opening) .
- Fluorescence quenching assays : Probe interactions with biomolecules (e.g., proteins/DNA) by monitoring emission changes upon binding .
- Electrochemical profiling : Cyclic voltammetry to map redox behavior, particularly relevant for applications in oxidative catalysis .
Q. What computational approaches are best suited for predicting the electronic and steric effects of modifying the tert-butyl group in this compound?
- Methodological Answer :
- Molecular docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to evaluate steric clashes caused by tert-butyl substitution .
- Frontier orbital analysis : HOMO-LUMO gaps (via DFT) correlate with electrophilicity, guiding functionalization strategies .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation tendencies .
Interdisciplinary and Data-Driven Questions
Q. How can researchers integrate spectroscopic data from diverse sources to validate the compound’s structure?
- Methodological Answer : Cross-reference datasets:
- IR carbonyl stretches : Compare experimental peaks (~1700 cm⁻¹ for isoxazolone C=O) with literature values for analogous systems .
- Mass fragmentation patterns : Match m/z ratios (e.g., M⁺ at 287.1) to predicted isotopic distributions (e.g., ChemCalc) .
- Crystallographic data : Validate bond lengths/angles against Cambridge Structural Database entries for indeno-isoxazolones .
Q. What experimental controls are essential when studying the environmental fate of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one in indoor surface chemistry?
- Methodological Answer :
- Blank surfaces : Test adsorption on glass, PVC, and cellulose to isolate substrate-specific effects .
- Oxidant controls : Include ozone/NOx generators to simulate indoor atmospheric conditions .
- Microspectroscopic imaging : Use Raman mapping or ToF-SIMS to spatially resolve degradation products on surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
